N-(butan-2-yl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
The compound N-(butan-2-yl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a structurally complex molecule featuring a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group and an ethanediamide moiety. The presence of sulfone (5,5-dioxo) and amide functionalities highlights its polarity, which may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N'-butan-2-yl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-4-12(3)19-17(23)18(24)20-16-14-9-27(25,26)10-15(14)21-22(16)13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFKDMVFFUUESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(butan-2-yl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS Number: 946261-88-7) is a complex organic compound with significant potential in pharmacological applications. This article examines its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.4 g/mol. The structure features a thieno[3,4-c]pyrazole moiety which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 946261-88-7 |
| Molecular Formula | C17H20N4O4S |
| Molecular Weight | 376.4 g/mol |
Research indicates that compounds similar to this compound exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.
- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant effects, reducing oxidative stress in cells.
Anticancer Activity
Several studies have investigated the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Candida albicans | Weak |
These results suggest potential applications in treating bacterial and fungal infections.
Case Studies
-
Case Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry explored the effects of thieno[3,4-c]pyrazole derivatives on cancer cell proliferation. The results indicated a significant reduction in viability at concentrations above 10 µM.
- Findings : The compound induced apoptosis via caspase activation pathways.
-
Case Study on Antimicrobial Activity :
- A recent investigation assessed the efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The study found that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- : These findings support its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methodological Framework for Structural and Functional Comparisons
The comparison of this compound with analogs relies on methodologies outlined in the evidence:
- Crystallographic Analysis: Tools like SHELXL () and ORTEP-3 () are critical for resolving 3D structures, enabling precise comparisons of bond lengths, angles, and conformations. For example, the sulfone group’s geometry in the thieno[3,4-c]pyrazole system could be benchmarked against similar heterocycles refined via SHELXL .
- NMR Profiling : As demonstrated in , chemical shift disparities in specific regions (e.g., aromatic protons or substituent-sensitive positions) can pinpoint structural variations. For instance, the 4-methylphenyl group’s electronic effects might alter chemical shifts in regions analogous to "Region A" (positions 39–44) or "Region B" (positions 29–36) in related compounds .
Structural Analogues and Substituent Effects
Similarity: The ethanediamide side chain is analogous to amide-containing pharmacophores in (e.g., compounds m, n, o), which are often optimized for target binding .
Amide-Functionalized Heterocycles :
- Pharmacopeial Standards : Compounds in highlight regulatory considerations for amide-based drugs, such as stereochemical purity and substituent positioning. For example, the butan-2-yl group in the target compound may confer steric bulk compared to smaller alkyl chains in analogues .
Hypothetical Data Table for Comparative Analysis
Research Findings and Implications
- Synthetic Challenges : The sulfone and ethanediamide groups may complicate synthesis, necessitating stringent reaction conditions to avoid by-products (e.g., over-oxidation or racemization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
